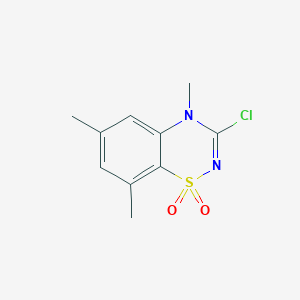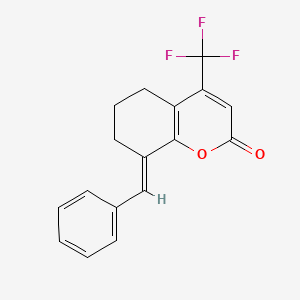
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or epoxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, epoxides, benzyl derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorophore in fluorescence-based studies and as a building block for synthesizing other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for various pharmaceuticals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure and wide-ranging applications.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronan synthesis.
Uniqueness
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes .
Properties
Molecular Formula |
C17H13F3O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)14-10-15(21)22-16-12(7-4-8-13(14)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2/b12-9+ |
InChI Key |
JTQDFUHFWWWJKV-FMIVXFBMSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
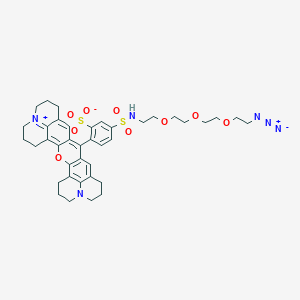
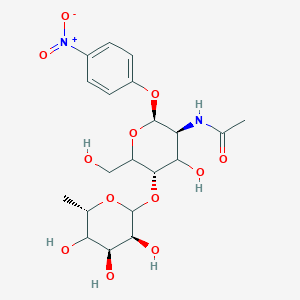
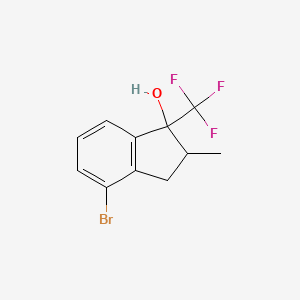

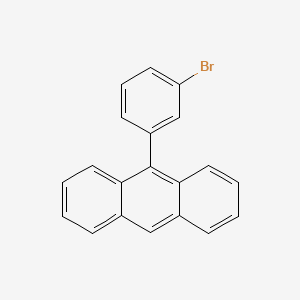
![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
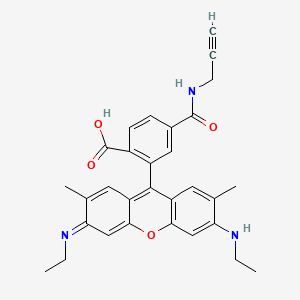
![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
